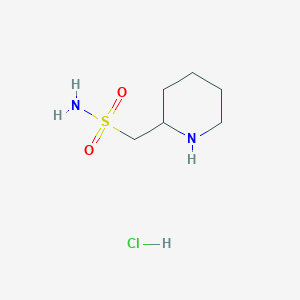

(Piperidin-2-yl)methanesulfonamide hydrochloride

Description

(Piperidin-2-yl)methanesulfonamide hydrochloride (CAS: 2059932-99-7) is a piperidine derivative featuring a methanesulfonamide group attached to the second carbon of the piperidine ring. This compound is utilized in pharmaceutical research, particularly as an intermediate in drug synthesis. Its hydrochloride salt form enhances solubility and stability, making it suitable for experimental applications. Suppliers such as Hakuei & Co., Ltd. and Shanghai Metamorphic Chemical Co. offer this compound globally, reflecting its relevance in medicinal chemistry .

Properties

IUPAC Name |

piperidin-2-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)5-6-3-1-2-4-8-6;/h6,8H,1-5H2,(H2,7,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVQCJLBBSLTNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CS(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059932-99-7 | |

| Record name | (piperidin-2-yl)methanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperidin-2-yl)methanesulfonamide hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

(Piperidin-2-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products have various applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites, which prevents substrate interactions. This characteristic is crucial for studying various biochemical pathways and developing new therapeutic agents.

- Antibacterial Activity : Derivatives of this compound have shown significant antibacterial properties, making them potential candidates for new antibiotic therapies. For instance, certain piperidine derivatives demonstrated low micromolar minimal inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria.

-

Biological Research

- Protein Interactions : It modulates protein interactions, influencing cellular signaling pathways. This property is valuable for research into diseases where signaling dysregulation occurs.

- Anticancer Potential : Studies indicate that sulfonamide analogs can inhibit tubulin polymerization, which is critical in cancer cell division. Structure-activity relationship (SAR) analyses have identified specific modifications that enhance cytotoxicity against various cancer cell lines.

-

Chemical Synthesis

- The compound serves as a building block in synthesizing complex organic molecules, contributing to the development of specialty chemicals and materials used across various industries.

Anticancer Activity Evaluation

A series of sulfonamide derivatives were synthesized and tested against human prostate (DU145) and leukemic (K562) cancer cell lines. Notable findings include:

- Compound 6g : IC50 = 8.5 µM against DU145

- Compound 6h : IC50 = 5.2 µM against K562

These results highlight the potential for developing effective anticancer agents from this class of compounds.

Antibacterial Efficacy

Research on piperidine derivatives showed effective inhibition against clinical strains of enterococci:

- 2-piperidin-4-yl-benzimidazole : MIC = 5 µg/mL against Enterococcus faecalis

This suggests that further development could yield novel antibacterial therapies.

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6g | DU145 | 8.5 | Tubulin inhibition |

| 6h | K562 | 5.2 | Tubulin inhibition |

| 6i | DU145 | 3.8 | Tubulin inhibition |

| 6l | K562 | 15.0 | Tubulin inhibition |

Table 2: Antibacterial Activity of Piperidine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-piperidin-4-yl-benzimidazole | 5 | Enterococcus faecalis |

| Another derivative | 7 | Staphylococcus aureus |

Mechanism of Action

The mechanism of action of (Piperidin-2-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences:

Key Observations :

- Substituent Effects: The target compound’s methanesulfonamide group confers polarity and hydrogen-bonding capacity, distinguishing it from bulkier substituents like diphenylmethoxy or aromatic groups in phenothiazine derivatives .

- Molecular Weight : Lighter than 4-(Diphenylmethoxy)piperidine Hydrochloride (303.83 vs. 228.70 estimated), suggesting better bioavailability for the target compound.

Pharmacological and Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. However, compounds with bulky groups (e.g., diphenylmethoxy) may exhibit reduced solubility compared to the target compound .

- Acidity : Sulfonamide groups (pKa ~10) are more acidic than esters (pKa ~25) or sulfonyl groups, influencing ionization and receptor interactions .

Biological Activity

(Piperidin-2-yl)methanesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by relevant data and case studies.

This compound is characterized by its sulfonamide group, which is known for its ability to interact with various biological targets. The compound primarily functions as an enzyme inhibitor by binding to active sites, thereby preventing substrate interactions and subsequent catalytic activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research on enzyme dynamics and drug development.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by occupying their active sites, leading to decreased enzymatic activity.

- Protein Interactions : It has been shown to modulate protein interactions, which can influence signaling pathways within cells.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit antibacterial properties . A study on related compounds demonstrated that certain piperidine-based benzimidazoles showed low micromolar minimal inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibacterial agents .

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer activity. For instance, studies have shown that sulfonamide analogues can inhibit tubulin polymerization, a critical process in cancer cell division. The structure-activity relationship (SAR) analyses revealed that specific substitutions on the aromatic ring significantly enhance cytotoxicity against various cancer cell lines .

Case Studies

-

Anticancer Activity Evaluation :

A series of sulfonamide derivatives were synthesized and tested against human prostate (DU145) and leukemic (K562) cancer cell lines. The results indicated that certain modifications led to increased potency, with some compounds showing IC50 values significantly lower than 10 µM, highlighting their potential as effective anticancer agents . -

Antibacterial Efficacy :

A study focusing on 2-piperidin-4-yl-benzimidazoles reported effective inhibition of bacterial growth with MIC values ranging from 1 to 10 µg/mL against clinical strains of enterococci. This suggests that piperidine derivatives could be developed into novel antibacterial therapies .

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6g | DU145 | 8.5 | Tubulin inhibition |

| 6h | K562 | 5.2 | Tubulin inhibition |

| 6i | DU145 | 3.8 | Tubulin inhibition |

| 6l | K562 | 15.0 | Tubulin inhibition |

Table 2: Antibacterial Activity of Piperidine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-piperidin-4-yl-benzimidazole | 5 | Enterococcus faecalis |

| Another derivative | 7 | Staphylococcus aureus |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Piperidin-2-yl)methanesulfonamide hydrochloride, and how can its structural integrity be validated?

- Methodology : The compound can be synthesized via coupling reactions between piperidine derivatives and methanesulfonyl chloride under controlled pH (e.g., using a base like triethylamine). Post-synthesis, structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon shifts to confirm the piperidine ring and sulfonamide group (e.g., δ 3.0–3.5 ppm for CH₂ adjacent to sulfonamide) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ = calculated for C₆H₁₄ClN₂O₂S).

- X-ray Crystallography : For absolute configuration determination if chirality is present .

Q. What key physicochemical properties should be characterized for this compound, and which techniques are optimal?

- Critical Properties :

- Solubility : Assess in aqueous buffers (e.g., phosphate-buffered saline) and organic solvents (DMSO, methanol) to guide formulation .

- Melting Point : Use differential scanning calorimetry (DSC) to determine thermal stability (e.g., sharp endotherm at ~200–220°C) .

- Hygroscopicity : Evaluate via dynamic vapor sorption (DVS) to inform storage conditions (e.g., desiccants for moisture-sensitive batches) .

Advanced Research Questions

Q. How can researchers develop chromatographic methods to separate this compound from its degradation products while minimizing organic solvent use?

- Methodology :

- HPLC Optimization : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to balance resolution and solvent consumption. Adjust flow rates (1.0–1.5 mL/min) and column temperature (30–40°C) .

- Green Chemistry : Replace acetonitrile with ethanol or isopropanol in reversed-phase systems, though retention times may increase .

- Forced Degradation : Expose the compound to heat, light, and basic conditions (e.g., 0.1 M NaOH) to generate degradants for method validation .

Q. How does the compound’s stability under stress conditions inform its handling and storage in biological assays?

- Findings :

- pH Sensitivity : Degrades rapidly in basic environments (e.g., t₁/₂ < 24 hours at pH 9), requiring neutral buffers for in vitro studies .

- Thermal Stability : Stable at 25°C for >1 month but degrades above 40°C; store at 2–8°C for long-term use .

- Analytical Validation : Monitor degradation via LC-MS to identify products (e.g., sulfonic acid derivatives from hydrolysis) .

Q. What strategies resolve contradictory literature data on the compound’s solubility and toxicity profile?

- Approach :

- Comparative Studies : Replicate solubility assays (e.g., shake-flask method vs. HPLC) to identify method-dependent variability .

- Toxicity Reconciliation : Cross-reference SDS data (e.g., LD₅₀ discrepancies) with in vitro cytotoxicity assays (e.g., IC₅₀ in HEK293 cells) .

- Standardization : Adhere to OECD guidelines for acute toxicity testing to harmonize data .

Q. What molecular targets and mechanisms of action are hypothesized for this compound in neurological studies?

- Biological Insights :

- Enzyme Inhibition : Potentially inhibits acetylcholinesterase (AChE) or monoamine oxidases (MAOs) due to structural analogy with piperidine-based inhibitors .

- Receptor Binding : Molecular docking studies suggest affinity for σ-1 receptors, modulating calcium signaling in neurons .

- Experimental Design :

- In Vitro Assays : Use fluorogenic substrates (e.g., acetylthiocholine for AChE) to quantify inhibition kinetics .

- Silencing Studies : CRISPR/Cas9 knockout of target genes (e.g., SIGMAR1) to confirm receptor dependency .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals over SDS sheets (e.g., and lack toxicity details) .

- Ethical Compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., methanesulfonyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.